molecular formula C16H19N7O B14930035 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B14930035
M. Wt: 325.37 g/mol
InChI Key: HWGXOGJXMYKZEC-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a complex organic compound that features both pyrazole and tetrazole moieties. These heterocyclic structures are known for their diverse pharmacological properties and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and tetrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and phenylhydrazine for the pyrazole ring, and sodium azide and phenyl isocyanate for the tetrazole ring. The final coupling step often requires a catalyst such as palladium on carbon (Pd/C) and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency. Industrial production also necessitates stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the reduction of the pyrazole or tetrazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole or tetrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides of the pyrazole or tetrazole rings, while reduction can lead to the formation of reduced heterocycles

Scientific Research Applications

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE
  • **N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE lies in its dual heterocyclic structure, which imparts a combination of properties from both the pyrazole and tetrazole rings

Properties

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H19N7O/c1-3-22-12(2)14(10-18-22)9-17-15(24)11-23-20-16(19-21-23)13-7-5-4-6-8-13/h4-8,10H,3,9,11H2,1-2H3,(H,17,24)

InChI Key

HWGXOGJXMYKZEC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC(=O)CN2N=C(N=N2)C3=CC=CC=C3)C

Origin of Product

United States

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